Terephthalic Acid-13C8 is a stable isotope-labeled form of terephthalic acid, a key compound in the production of polyethylene terephthalate, commonly known as PET. Its molecular formula is , with a molecular weight of approximately 174.072 g/mol. The compound is primarily utilized in research and industrial applications where tracking the carbon atoms in
The general reaction equations can be summarized as follows:
Terephthalic Acid-13C8 exhibits biological activity primarily through its role in the degradation of polyethylene terephthalate by certain bacteria, such as Rhodococcus erythropolis. This bacterium utilizes an ortho-cleavage pathway to metabolize terephthalic acid, facilitating the breakdown of PET into simpler compounds. Additionally, studies have shown that the non-isotope labeled form can disrupt endocrine functions and is classified as a priority pollutant due to its persistence and potential toxicity in the environment .
The synthesis of Terephthalic Acid-13C8 involves incorporating a carbon-13 labeled precursor during the production of terephthalic acid. A common method includes:
This process highlights the importance of using labeled starting materials to achieve the desired isotopic composition.
Terephthalic Acid-13C8 is primarily used in:
Several compounds share structural similarities with Terephthalic Acid-13C8. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Terephthalic Acid | C8H6O4 | Non-isotopic form; widely used in polyester production. |
| Dimethyl Terephthalate | C10H10O4 | An ester derivative used as an intermediate in polymer synthesis. |
| Isophthalic Acid | C8H6O4 | Isomer of terephthalic acid; used to enhance thermal stability in polymers. |
| Phthalic Acid | C8H6O4 | Used primarily in plasticizers; differs by having two carboxylic acid groups on adjacent carbons. |
The uniqueness of Terephthalic Acid-13C8 lies in its isotopic labeling, which allows researchers to trace carbon atoms during
Terephthalic Acid-13C8 is a fully carbon-13 isotopically labeled derivative of terephthalic acid, where all eight carbon atoms are replaced with the carbon-13 isotope [1]. The molecular formula of this compound is ¹³C₈H₆O₄, distinguishing it from the unlabeled terephthalic acid which has the formula C₈H₆O₄ [2] [5]. The molecular weight of Terephthalic Acid-13C8 is 174.07 grams per mole, representing an increase of approximately 8 atomic mass units compared to the standard compound due to the incorporation of eight carbon-13 atoms [1] [2].
The compound maintains the fundamental structural framework of terephthalic acid while incorporating stable isotopic labeling throughout its carbon skeleton [7]. The Chemical Abstracts Service registry number for this isotopically labeled compound is 1794767-08-0 [1] [2] [9]. The isotopic composition ensures that greater than 99 atom percent of the carbon content consists of carbon-13 isotopes, with chemical purity typically exceeding 98 percent [1].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | ¹³C₈H₆O₄ | [1] [2] |
| Molecular Weight | 174.07 g/mol | [1] [2] |
| CAS Number | 1794767-08-0 | [1] [2] [9] |
| Isotopic Purity | ≥99 atom % ¹³C | [1] |
| Chemical Purity | ≥98% | [1] |
Terephthalic Acid-13C8 exhibits a planar molecular geometry characteristic of para-disubstituted benzene derivatives [29] [33]. The compound consists of a benzene ring with two carboxylic acid functional groups positioned at the 1,4-positions, creating a linear arrangement that maximizes the distance between the electron-withdrawing carboxyl substituents [29]. The molecular length extends approximately 9.54 angstroms along its principal axis [21].
The structural configuration of Terephthalic Acid-13C8 demonstrates significant conformational stability due to the aromatic conjugation between the benzene ring and the carboxyl groups [28]. Near-edge X-ray absorption fine structure studies on related terephthalic acid compounds confirm that the molecule adopts a flat-lying geometry when adsorbed on surfaces, with both the aromatic ring and carboxyl groups maintaining coplanarity [33].
The carboxylic acid groups in Terephthalic Acid-13C8 can participate in extensive hydrogen bonding networks, forming characteristic supramolecular synthons through carboxylic acid dimers [21] [32]. These one-dimensional hydrogen-bonded chains represent a fundamental structural motif that influences the compound's crystalline packing arrangements [30] [35]. Computational studies using Car-Parrinello molecular dynamics have revealed that the hydrogen bonding geometry remains optimized even with isotopic substitution, maintaining the structural integrity of the intermolecular interactions [32].
The International Union of Pure and Applied Chemistry systematic name for this compound is terephthalic-¹³C₈ acid [10]. This nomenclature follows standard conventions for isotopically labeled compounds, with the superscript notation indicating the specific isotope and subscript denoting the number of labeled positions [10].
The compound is recognized by numerous alternative designations that reflect its structural characteristics and isotopic labeling [5] [6]. The most commonly encountered synonyms include 1,4-Benzenedicarboxylic Acid-¹³C₈, emphasizing the positional relationship of the carboxyl substituents on the benzene ring [5]. Additional systematic names include 1,4-Dicarboxybenzene-¹³C₈ and para-Benzenedicarboxylic Acid-¹³C₈, which highlight the para-substitution pattern [5] [6].
Commercial and research applications frequently employ abbreviated designations such as Terephthalic Acid-¹³C₈-13C8 and para-Phthalic Acid-¹³C₈ [5] [6]. The compound may also be referenced using alphanumeric codes including TPA-¹³C₈, QTA-¹³C₈, and various manufacturer-specific identifiers such as NSC 36973-¹³C₈ [5] [6].
| Nomenclature Type | Designation |
|---|---|
| IUPAC Name | terephthalic-¹³C₈ acid |
| Systematic Names | 1,4-Benzenedicarboxylic Acid-¹³C₈; 1,4-Dicarboxybenzene-¹³C₈ |
| Alternative Names | para-Benzenedicarboxylic Acid-¹³C₈; para-Phthalic Acid-¹³C₈ |
| Commercial Codes | TPA-¹³C₈; QTA-¹³C₈; NSC 36973-¹³C₈ |
The solubility characteristics of Terephthalic Acid-13C8 are expected to closely parallel those of unlabeled terephthalic acid, with minimal isotopic effects on dissolution behavior [22] [23]. In aqueous systems, the compound exhibits limited solubility, with values approximating 0.017 grams per liter at 25 degrees Celsius [25]. The solubility increases substantially with temperature, reaching 0.24 grams per 100 grams of water at 150 degrees Celsius and 1.7 grams per 100 grams of water at 200 degrees Celsius [23].
Organic solvents demonstrate significantly enhanced dissolution capacity for terephthalic acid compounds [22] [23]. Dimethyl sulfoxide represents one of the most effective conventional solvents, achieving solubility levels of 20.0 grams per 100 grams of solvent at 25 degrees Celsius [23]. N,N-Dimethylformamide shows intermediate solubility with 7.4 grams per 100 grams of solvent under similar conditions [23].
Recent investigations have demonstrated that ionic liquids provide superior dissolution capabilities compared to traditional organic solvents [23]. Specifically, 1-ethyl-3-methylimidazolium diethylphosphate and 1-butyl-3-methylimidazolium acetate can dissolve terephthalic acid up to four times more effectively than dimethyl sulfoxide [23]. The enhanced solubility in ionic liquids correlates with the Lewis base properties of the anions and the aromatic character of the imidazolium cations [23].
| Solvent System | Solubility (25°C) | Temperature Dependence |
|---|---|---|
| Water | 0.017 g/L | Increases to 1.7 g/100g at 200°C |
| Dimethyl Sulfoxide | 20.0 g/100g | - |
| N,N-Dimethylformamide | 7.4 g/100g | - |
| Methanol | 0.1 g/100g | Increases to 3.1 g/100g at 150°C |
| Ionic Liquids | Up to 4× DMSO | - |
Terephthalic Acid-13C8 demonstrates exceptional thermal stability, with a melting point exceeding 300 degrees Celsius, consistent with the high degree of intermolecular hydrogen bonding in its crystalline structure [18] [25]. The compound exhibits minimal vapor pressure, registering less than 0.01 millimeters of mercury at 20 degrees Celsius, indicating low volatility under standard conditions [25].
The thermal decomposition characteristics of terephthalic acid compounds involve complex mechanisms that typically initiate above 350 degrees Celsius [27]. Thermogravimetric analysis reveals that the degradation process follows primarily unimolecular kinetics, with the initial breakdown involving beta-hydrogen type primary alkyl-oxygen scission [24]. The decomposition generates carbon dioxide and water as primary products, with intermediate formation of terephthalaldehyde under reducing conditions .
Differential thermal analysis of terephthalic acid systems demonstrates that the melting temperature correlates with crystalline perfection and intermolecular interactions [24]. The enthalpy of fusion and entropy changes associated with the melting transition reflect the extensive hydrogen bonding network disruption during the solid-to-liquid phase transformation [24].
| Thermal Property | Value | Reference |
|---|---|---|
| Melting Point | >300°C | [18] [25] |
| Decomposition Temperature | >350°C | [27] |
| Vapor Pressure (20°C) | <0.01 mmHg | [25] |
| Flash Point | 260°C | [25] |
| Storage Temperature | 2-8°C | [10] |
Terephthalic acid exhibits polymorphism, with at least three distinct crystalline forms designated as Forms I, II, and III [21] [26]. Form II represents the thermodynamically stable polymorph at room temperature and atmospheric pressure, while Form I appears as a metastable variant that can be stabilized through specific crystallization conditions [26]. The structural transformation between these polymorphs involves reorganization of the hydrogen bonding networks and molecular packing arrangements [21].
The crystalline structure of terephthalic acid polymorphs features triclinic lattice systems with characteristic hydrogen bonding patterns [21]. Form I exhibits lattice parameters with a-axis of 9.54 angstroms, b-axis of 3.19 angstroms, and c-axis of 6.44 angstroms, with angles alpha = 87.25 degrees, beta = 126.27 degrees, and gamma = 107.36 degrees [21]. Form II demonstrates different lattice dimensions with a-axis of 9.54 angstroms, b-axis of 5.02 angstroms, and c-axis of 5.34 angstroms, with angles alpha = 86.95 degrees, beta = 104.9 degrees, and gamma = 134.65 degrees [21].
The molecular packing in terephthalic acid crystals involves formation of one-dimensional hydrogen-bonded chains through carboxylic acid dimers, termed supramolecular synthons [21] [30]. These chains subsequently organize into two-dimensional sheets through additional intermolecular interactions [30] [35]. The three-dimensional crystal structure emerges from stacking of these sheets with specific orientational relationships that optimize the intermolecular contact geometry [21].
| Polymorph | Lattice System | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
|---|---|---|---|---|---|---|---|
| Form I | Triclinic | 9.54 | 3.19 | 6.44 | 87.25 | 126.27 | 107.36 |
| Form II | Triclinic | 9.54 | 5.02 | 5.34 | 86.95 | 104.9 | 134.65 |
The carbon-13 nuclear magnetic resonance spectrum of Terephthalic Acid-13C8 exhibits significantly enhanced signal intensity compared to unlabeled terephthalic acid due to the 100-fold increase in carbon-13 abundance at each carbon position [14] [17]. The isotopic labeling eliminates the requirement for extended acquisition times typically necessary for natural abundance carbon-13 spectroscopy, enabling high-resolution analysis with excellent signal-to-noise ratios [14].
The aromatic carbon resonances in Terephthalic Acid-13C8 appear in the characteristic downfield region, with chemical shifts reflecting the electronic environment created by the para-dicarboxyl substitution pattern [14] [18]. The benzene ring carbons directly attached to the carboxyl groups exhibit chemical shifts distinct from the meta-positioned carbons, creating a characteristic splitting pattern that confirms the 1,4-substitution geometry [14].
The carboxyl carbon resonances demonstrate the expected downfield chemical shifts associated with carbonyl functionality, appearing at approximately 170 parts per million relative to tetramethylsilane [14] [17]. The carbon-13 labeling enables direct observation of carbon-carbon coupling patterns that are typically obscured in natural abundance spectra, providing enhanced structural confirmation [17].
Deuterium oxide has been successfully employed as a solvent system for carbon-13 nuclear magnetic resonance analysis of terephthalic acid derivatives, with chemical shift referencing achieved using internal 2,2,3,3-tetradeutero-3-trimethylsilylpropionic acid sodium salt [17]. The enhanced sensitivity afforded by isotopic labeling facilitates detailed analysis of conformational and dynamic properties in solution [17].
Mass spectrometric analysis of Terephthalic Acid-13C8 provides unambiguous identification through the characteristic mass shift of +8 atomic mass units relative to unlabeled terephthalic acid [15]. Under electrospray ionization conditions in negative ion mode, the molecular ion appears as [M-H]⁻ at mass-to-charge ratio 169.01, compared to 165.02 for the unlabeled compound .
The isotopic labeling creates distinctive mass spectral fingerprints that enable precise quantification of isotopic enrichment and chemical purity . High-resolution mass spectrometry confirms the molecular composition and verifies the absence of unlabeled contaminants through analysis of the isotopic distribution patterns . The mass shift provides a definitive analytical signature for metabolic tracing and pathway studies .
Fragmentation patterns in mass spectrometric analysis reflect the structural stability of the carboxyl functional groups and the aromatic ring system [15]. The primary fragmentation pathways involve loss of carboxyl groups as carbon dioxide equivalents, generating characteristic fragment ions that maintain the isotopic labeling signature [15]. Electron ionization mass spectrometry reveals additional fragmentation channels that provide complementary structural information [15].
| Ionization Mode | Molecular Ion | m/z Value | Mass Shift |
|---|---|---|---|
| ESI(-) | [M-H]⁻ | 169.01 | +8 amu |
| ESI(+) | [M+H]⁺ | 175.01 | +8 amu |
| Unlabeled ESI(-) | [M-H]⁻ | 165.02 | Reference |
Infrared spectroscopic analysis of Terephthalic Acid-13C8 demonstrates characteristic absorption bands associated with the carboxylic acid functional groups and aromatic ring vibrations [32]. The carbonyl stretching vibrations appear in the range of 1680-1700 wavenumbers, reflecting the electronic influence of the aromatic ring conjugation . The broad absorption associated with carboxylic acid hydroxyl groups extends from approximately 2500-3500 wavenumbers due to extensive hydrogen bonding [32].
The aromatic carbon-hydrogen stretching vibrations manifest in the 3000-3100 wavenumber region, while the aromatic ring vibrations produce characteristic bands in the 1400-1600 wavenumber range [32]. The carbon-13 isotopic substitution may introduce subtle frequency shifts due to the altered reduced mass of the vibrational modes, although these effects are typically minimal for carbon-hydrogen stretching modes [32].
Raman spectroscopic analysis provides complementary vibrational information with enhanced sensitivity to symmetric vibrational modes [18]. The aromatic ring breathing modes and symmetric carboxyl stretching vibrations appear prominently in Raman spectra, offering structural confirmation through comparison with theoretical calculations [32]. Deuterium substitution studies have demonstrated the sensitivity of vibrational spectroscopy to hydrogen bonding interactions in terephthalic acid systems [32].
Computational studies using Car-Parrinello molecular dynamics have enabled theoretical prediction of vibrational spectra for terephthalic acid systems, facilitating assignment of experimental bands and understanding of intermolecular coupling effects [32]. The comparison between experimental and calculated spectra validates the structural models and provides insight into the influence of crystalline environment on molecular vibrations [32].
Verification of isotopic enrichment in Terephthalic Acid-13C8 requires multi-technique analytical approaches to ensure compliance with specifications exceeding 99 atom percent carbon-13 content . Nuclear magnetic resonance spectroscopy represents the primary method for quantitative assessment of isotopic incorporation, with integration of carbon-13 signals providing direct measurement of labeling efficiency .
High-resolution mass spectrometry enables precise determination of isotopic distribution patterns and identification of any unlabeled contaminants . The molecular ion isotopic cluster analysis reveals the extent of carbon-13 incorporation and confirms the absence of partially labeled species that could compromise experimental validity . Mass spectral deconvolution techniques facilitate quantitative assessment of isotopic purity .
Combustion analysis coupled with isotope ratio mass spectrometry provides an independent verification method for bulk isotopic composition . This technique measures the carbon-13 to carbon-12 ratio in combustion products, offering validation of the nuclear magnetic resonance and mass spectrometric determinations . The method demonstrates particular utility for verification of isotopic homogeneity across different synthetic batches .
Fluorescence-based analytical methods have been developed for functional verification of terephthalic acid derivatives through conversion to 2-hydroxyterephthalic acid under ultraviolet irradiation . This approach confirms the structural integrity of the compound while providing an additional analytical dimension for quality assessment . The fluorescence response serves as a sensitive indicator of chemical purity and structural authenticity .
| Verification Method | Capability | Typical Precision |
|---|---|---|
| ¹³C NMR Integration | Direct isotopic quantification | ±0.5 atom % |
| High-Resolution MS | Isotopic distribution analysis | ±0.1 atom % |
| Isotope Ratio MS | Bulk isotopic composition | ±0.05 atom % |
| Fluorescence Assay | Functional verification | Qualitative |